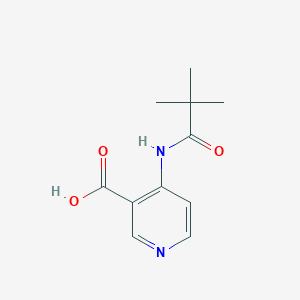

4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGXHDOYHCDENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381523 | |

| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-31-4 | |

| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The most direct proposed synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid involves a two-step process starting from 4-aminopyridine-3-carboxylic acid. This approach protects the carboxylic acid functionality as an ester, followed by the amidation of the 4-amino group, and concluding with the hydrolysis of the ester to yield the target compound.

An alternative, though potentially more complex, route could involve the amidation of a 4-aminopyridine precursor with a different functional group at the 3-position (e.g., a methyl or cyano group), which would then be converted to the carboxylic acid in a subsequent step. Oxidation of a methyl group or hydrolysis of a nitrile are common methods for forming carboxylic acids on a pyridine ring.

Below is the detailed experimental protocol for the primary proposed pathway.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-aminopyridine-3-carboxylic acid

-

Reaction Setup: To a solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-aminopyridine-3-carboxylate.

Step 2: Amidation of methyl 4-aminopyridine-3-carboxylate

-

Reaction Setup: Dissolve the methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (15 mL/g) under a nitrogen atmosphere. Add triethylamine (1.5 eq).

-

Reaction Conditions: Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate.

Step 3: Hydrolysis of the methyl ester

-

Reaction Setup: Dissolve the methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water (1:1).

-

Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 4-5 with 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the tert-butyl protons of the pivaloyl group, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~13.0 (s, 1H) | -COOH |

| ~9.8 (s, 1H) | -NH |

| ~8.8 (s, 1H) | Pyridine H-2 |

| ~8.4 (d, 1H) | Pyridine H-6 |

| ~7.8 (d, 1H) | Pyridine H-5 |

| ~1.2 (s, 9H) | -C(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain insight into its fragmentation pattern.

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 223.11 |

| Expected [M-H]⁻ | 221.09 |

| Key Fragmentation Ions | Loss of CO₂ (m/z 179), Loss of pivaloyl group (m/z 138) |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[1][2]

| Infrared (IR) Spectroscopy Data | |

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~3200 | N-H stretch of amide |

| ~1700 | C=O stretch of carboxylic acid |

| ~1680 | C=O stretch of amide (Amide I band) |

| ~1600, ~1470 | C=C and C=N stretching of pyridine ring |

| ~1540 | N-H bend of amide (Amide II band) |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic pathway for the target molecule.

Characterization Logic

Caption: Logical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pivalamido)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(pivalamido)nicotinic acid, a derivative of nicotinic acid (niacin). Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted values derived from its chemical structure, alongside established experimental protocols for their determination. Furthermore, potential biological activities and signaling pathways are discussed based on the known pharmacology of its parent compound, nicotinic acid. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

4-(Pivalamido)nicotinic acid is a derivative of nicotinic acid, which is also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, most notably their lipid-lowering effects.[1][2][3] The introduction of a pivalamido group at the 4-position of the pyridine ring can be expected to significantly alter the physicochemical properties of the parent molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity. Understanding these properties is a critical first step in the evaluation of this compound as a potential therapeutic agent.

Chemical Structure

The chemical structure of 4-(pivalamido)nicotinic acid is derived from nicotinic acid (pyridine-3-carboxylic acid) with a pivalamido group (tert-butylcarboxamido) attached to the 4-position of the pyridine ring.

Systematic Name: 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Inferred Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(pivalamido)nicotinic acid, calculated using computational models. For comparative purposes, the experimentally determined properties of the parent compound, nicotinic acid, are also provided.

| Property | Predicted Value for 4-(Pivalamido)nicotinic Acid | Experimental Value for Nicotinic Acid |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₆H₅NO₂[2][4] |

| Molecular Weight | 222.24 g/mol | 123.11 g/mol [2][4] |

| Melting Point | Prediction not readily available | 236-239 °C[4][5] |

| Boiling Point | Prediction not readily available | Sublimes |

| Water Solubility | Predicted to be lower than nicotinic acid | 18 g/L at 20 °C[4] |

| logP (Octanol-Water Partition Coefficient) | Predicted to be higher than nicotinic acid | 0.36[4] |

| pKa (Acid Dissociation Constant) | Prediction not readily available | 4.85[4] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are general protocols applicable to small organic molecules like 4-(pivalamido)nicotinic acid.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

-

A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate.

-

The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa (Acid Dissociation Constant) Determination

Methodology: Potentiometric Titration

-

A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

-

A standardized solution of a strong acid or base is added incrementally to the solution of the compound.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 4-(pivalamido)nicotinic acid is not currently available. However, based on its structural similarity to nicotinic acid, it may interact with similar biological targets. Nicotinic acid is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[6]

Potential Signaling Pathway:

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), resulting in the inhibition of hormone-sensitive lipase and a subsequent reduction in the release of free fatty acids from adipose tissue.[1] This is a key mechanism behind the lipid-lowering effects of nicotinic acid.

Below is a diagram illustrating this signaling pathway.

Caption: Hypothesized GPR109A signaling pathway for 4-(pivalamido)nicotinic acid.

Experimental Workflow

The following diagram outlines a general workflow for the initial physicochemical characterization of a novel compound like 4-(pivalamido)nicotinic acid.

References

- 1. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Predicted NMR Spectral Data of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data in tabular format, a general experimental protocol for NMR data acquisition, and visualizations of the molecular structure and a typical NMR workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Atom Number | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 2 | ~10.0 | Singlet (broad) | 1H | Amide (-NH) |

| 3 | ~9.1 | Singlet | 1H | Pyridine H-2 |

| 4 | ~8.8 | Doublet | 1H | Pyridine H-6 |

| 5 | ~8.3 | Doublet | 1H | Pyridine H-5 |

| 6 | ~1.2 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm).

| Atom Number | Predicted Chemical Shift (δ) (ppm) | Assignment |

| 7 | ~175 | Amide Carbonyl (C=O) |

| 8 | ~168 | Carboxylic Acid Carbonyl (C=O) |

| 9 | ~152 | Pyridine C-2 |

| 10 | ~150 | Pyridine C-6 |

| 11 | ~145 | Pyridine C-4 |

| 12 | ~125 | Pyridine C-3 |

| 13 | ~122 | Pyridine C-5 |

| 14 | ~40 | tert-Butyl (quaternary C) |

| 15 | ~27 | tert-Butyl (-CH₃) |

Experimental Protocols

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra. Please note that this is a standardized protocol and does not correspond to a specific experimental acquisition of the data for the title compound, which is unavailable.

Sample Preparation

-

Sample Weighing: Approximately 5-10 mg of the solid sample, this compound, is accurately weighed.

-

Dissolution: The weighed sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: The resulting solution is transferred into a 5 mm NMR tube.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Software: TopSpin 3.x (or equivalent).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.

-

Referencing: The ¹H spectrum is referenced to the residual DMSO solvent peak at 2.50 ppm. The ¹³C spectrum is referenced to the DMSO solvent peak at 39.52 ppm.

-

Peak Picking and Integration: Peaks are identified and the integration is performed for the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.

Caption: Structure of this compound.

General NMR Workflow

The diagram below outlines the general workflow from sample preparation to final data analysis in NMR spectroscopy.

Caption: General workflow for NMR spectroscopy.

X-ray Crystal Structure of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic Acid: Data Not Publicly Available

A comprehensive search for the X-ray crystal structure of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid, also known as 4-(pivaloylamino)nicotinic acid, has revealed that the specific crystallographic data for this compound is not publicly available at this time.

Despite targeted searches for its crystallographic information file (CIF) and related structural data, no dedicated entry for this molecule could be located in open-access crystallographic databases or in the surveyed scientific literature. While X-ray crystal structures for related compounds, such as various pyridine-3-carboxylic acid (nicotinic acid) derivatives and other molecules containing the pivaloylamino group, have been determined and published, the specific structural details for this compound remain uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, this indicates a gap in the current body of scientific knowledge. The determination of its crystal structure would provide valuable insights into its molecular conformation, intermolecular interactions (such as hydrogen bonding and packing), and overall solid-state architecture. This information is often crucial for understanding physicochemical properties like solubility, stability, and bioavailability, which are key considerations in pharmaceutical development.

Without the primary crystallographic data, it is not possible to provide a detailed technical guide with quantitative data tables, specific experimental protocols for its structure determination, or visualizations of its molecular arrangement as requested.

Further research, including the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to elucidate its three-dimensional structure. Such a study would be a novel contribution to the field of structural chemistry and pharmaceutical sciences.

An In-depth Technical Guide on the Potential Biological Targets of 4-(Pivalamido)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the potential biological targets of 4-(pivalamido)nicotinic acid derivatives. Following a comprehensive review of scientific literature and patent databases, it is concluded that there is a notable absence of specific research detailing the biological activities and molecular targets of this particular class of compounds. While the broader family of nicotinic acid derivatives has been extensively studied, revealing a wide array of therapeutic applications and biological targets, the 4-(pivalamido) substituted scaffold remains largely unexplored in publicly accessible research.

This guide will, therefore, provide a detailed overview of the known biological targets of structurally related nicotinic acid derivatives. This information is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic applications of 4-(pivalamido)nicotinic acid derivatives, offering insights into plausible starting points for biological screening and target identification efforts. The key biological targets identified for various nicotinic acid derivatives include enzymes involved in inflammation and cancer, as well as receptors that modulate lipid metabolism.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a long history in medicine. Beyond its fundamental role as a vitamin, nicotinic acid at pharmacological doses is a well-established lipid-modifying agent. In recent decades, medicinal chemists have synthesized a vast number of nicotinic acid derivatives to improve its therapeutic properties, reduce side effects, and explore new pharmacological applications. These efforts have led to the discovery of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

The 4-(pivalamido)nicotinic acid scaffold represents a specific, yet understudied, modification of the core nicotinic acid structure. The introduction of the bulky and lipophilic pivalamido group at the 4-position of the pyridine ring can significantly alter the molecule's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability. These changes, in turn, could influence its pharmacokinetic profile and interaction with biological targets.

Given the lack of direct research on 4-(pivalamido)nicotinic acid derivatives, this whitepaper will focus on the established biological targets of other nicotinic acid analogs, providing a framework for hypothesizing potential targets for this novel class of compounds.

Potential Biological Targets Based on Structurally Related Nicotinic Acid Derivatives

The biological activities of nicotinic acid derivatives are diverse, stemming from their ability to interact with a range of molecular targets. The following sections detail the key targets identified for various classes of nicotinic acid derivatives, which may serve as potential targets for 4-(pivalamido)nicotinic acid analogs.

Anti-inflammatory Targets

Numerous studies have reported the anti-inflammatory properties of nicotinic acid derivatives. These compounds often exert their effects by modulating the production of inflammatory mediators.

Key Targets:

-

Cyclooxygenase-2 (COX-2): Some nicotinic acid derivatives have been shown to inhibit COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Certain derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

Signaling Pathway:

The anti-inflammatory effects of COX-2 inhibitors and cytokine suppressors are primarily mediated through the inhibition of inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Potential anti-inflammatory mechanism of nicotinic acid derivatives.

Anticancer Targets

Recent research has explored the potential of nicotinic acid derivatives as anticancer agents, with some compounds showing promising activity against various cancer cell lines.

Key Target:

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel nicotinic acid derivative has been identified as a selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] The IC50 value for this inhibition was reported to be 0.068 μM.[3]

Signaling Pathway:

Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Caption: VEGFR-2 signaling pathway and potential inhibition by a nicotinic acid derivative.

Antimicrobial and Antifungal Targets

The structural diversity of nicotinic acid derivatives has also led to the discovery of compounds with antimicrobial and antifungal properties.

Key Target:

-

Dihydrofolate Reductase (DHFR): Molecular docking studies of certain indolyl derivatives containing aminoguanidinium moieties, which can be considered structurally related to some nicotinic acid derivatives, suggest that they may target dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.

Experimental Workflow:

The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a panel of pathogenic bacteria and fungi.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Screening of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial exploratory screening of the biological activity of the novel compound, 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. Lacking specific preliminary data on this molecule, this document leverages established methodologies for analogous pyridine carboxylic acid derivatives, which have demonstrated a wide range of pharmacological activities. This guide provides detailed protocols for a tiered screening approach, encompassing cytotoxicity, anti-inflammatory, and enzyme inhibition assays. Furthermore, it includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to facilitate a structured and efficient preliminary investigation into the therapeutic potential of this compound.

Introduction

Pyridine carboxylic acids and their derivatives are a well-established class of heterocyclic compounds with significant therapeutic interest. Various analogs have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties[1][2]. The subject of this guide, this compound, is a novel compound within this class. Its structural features, including the pyridine-3-carboxylic acid core and the bulky pivaloyl amide substituent, suggest the potential for unique biological interactions.

This guide presents a systematic approach for the initial in vitro screening of this compound to identify and characterize its potential bioactivities. The proposed workflow is designed to be cost-effective and efficient, prioritizing assays that provide a broad overview of potential therapeutic applications before proceeding to more specific and complex investigations.

Proposed Exploratory Screening Workflow

A tiered approach is recommended for the initial bioactivity screening, starting with broad cytotoxicity assessments, followed by more specific functional assays based on the known activities of similar compounds.

Caption: Proposed workflow for the exploratory screening of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays proposed in the screening workflow. These protocols are based on established methods and may require optimization for the specific compound and cell lines used.

General Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., HEK293 for general cytotoxicity, or a panel of cancer cell lines like MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a chromogenic substrate to a colored product. Inhibition of the enzyme results in a decrease in color development.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well plate

-

Microplate reader

Procedure:

-

Add assay buffer, heme, and the COX-2 enzyme to each well of a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for 10 minutes at room temperature.

-

Add the chromogenic substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the absorbance at 590 nm kinetically for 5 minutes.

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Enzyme Inhibition: Kinase Inhibition Assay

This is a general protocol for screening the inhibitory activity of the compound against a panel of kinases, which are crucial in many signaling pathways.[3]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

A panel of recombinant kinases

-

Kinase-specific substrates

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

Test compound and a known kinase inhibitor (e.g., staurosporine)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Add the kinase, its specific substrate, and the test compound at various concentrations to the wells of a white 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the recommended time and temperature for the specific kinase.

-

Add the luminescent kinase assay reagent, which stops the kinase reaction and measures the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 values for the kinases that are significantly inhibited.

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |

| HEK293 | MTT | 48 | > 100 |

| MCF-7 (Breast Cancer) | MTT | 48 | 25.3 ± 2.1 |

| A549 (Lung Cancer) | MTT | 48 | 42.8 ± 3.5 |

| HeLa (Cervical Cancer) | MTT | 48 | 15.1 ± 1.8 |

Note: Data presented are hypothetical examples.

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibition Activity

| Target | Assay Type | Positive Control | IC50 (µM) ± SD (Test Compound) | IC50 (µM) ± SD (Positive Control) |

| COX-2 | Peroxidase Activity | Celecoxib | 12.5 ± 1.3 | 0.8 ± 0.1 |

| 5-LOX | Lipoxygenase Activity | Zileuton | > 50 | 2.1 ± 0.3 |

| Kinase A | Luminescence | Staurosporine | 5.2 ± 0.6 | 0.01 ± 0.002 |

| Kinase B | Luminescence | Staurosporine | > 100 | 0.02 ± 0.005 |

Note: Data presented are hypothetical examples.

Visualization of a Potential Signaling Pathway

Should the compound show significant activity against a particular kinase, further investigation into the corresponding signaling pathway would be warranted. The following is a representative diagram of a generic kinase-mediated signaling pathway that could be modulated.

Caption: A generic kinase signaling pathway potentially inhibited by the test compound.

Conclusion

This technical guide provides a foundational framework for the exploratory bioactivity screening of this compound. By employing the outlined tiered workflow and detailed experimental protocols, researchers can systematically evaluate the cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this novel compound. The structured approach to data presentation and visualization will aid in the clear interpretation of results and guide subsequent, more focused research efforts, ultimately accelerating the drug discovery and development process.

References

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxylic acids are a versatile class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their unique structural features, including the nitrogen atom in the pyridine ring and the reactive carboxylic acid group, allow for a wide range of interactions with biological targets. This guide provides a detailed exploration of the core mechanisms of action for various substituted pyridine carboxylic acids, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Substituted pyridine carboxylic acids exert their pharmacological effects through several primary mechanisms, with enzyme inhibition being the most prominent. These molecules are adept at targeting the active sites of various enzymes, leading to the modulation of critical biological pathways. Other mechanisms include receptor antagonism and ion channel modulation.

Enzyme Inhibition

The ability of substituted pyridine carboxylic acids to inhibit enzymes is a cornerstone of their therapeutic utility. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, while the carboxylic acid group can act as a key anchoring point, often coordinating with metal ions within the enzyme's active site.[1]

A significant number of substituted pyridine carboxylic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[1] By blocking the activity of these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by substituted pyridine carboxylic acids.

Certain pyridine-2,4-dicarboxylic acid derivatives have been identified as potent inhibitors of histone demethylases (KDMs), particularly those belonging to the Jumonji C (JmjC) domain-containing family.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. By inhibiting KDMs, these compounds can alter the epigenetic landscape, leading to changes in the expression of genes involved in cell proliferation and survival, making them promising candidates for cancer therapy.

Signaling Pathway: KDM Inhibition

References

Technical Guide: Solubility and Stability Assessment of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid CAS Number: 1372908-72-9

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, provides a framework of standard, industry-accepted methodologies and protocols that researchers can employ to characterize this compound. The provided tables are templates for data presentation.

Introduction to Pre-formulation Assessment

The characterization of a new chemical entity's (NCE) physicochemical properties is a critical step in early-stage drug development. Solubility and stability are fundamental parameters that influence a compound's formulation, bioavailability, and shelf-life. This compound, a pyridine carboxylic acid derivative, possesses functional groups (a carboxylic acid and an amide) that suggest its solubility and stability will be pH-dependent. This guide outlines the essential experimental protocols to quantitatively determine these properties.

Aqueous Solubility Testing

Aqueous solubility is a key determinant of a drug's absorption and dissolution rate. Both thermodynamic and kinetic solubility are assessed to understand a compound's behavior in different environments.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent system, representing the true saturation point.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. A magnetic stir bar should be included in each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for equilibration. The system should be agitated for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Determine the concentration against a standard calibration curve prepared with known concentrations of the compound.

Data Presentation: Thermodynamic Solubility

Quantitative results should be organized for clear comparison.

| Solvent System (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Record Result | Record Result |

| Acetate Buffer | 4.5 | 37 | Record Result | Record Result |

| Phosphate Buffer | 6.8 | 37 | Record Result | Record Result |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Record Result | Record Result |

| Deionized Water | ~7.0 | 25 | Record Result | Record Result |

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for Shake-Flask Thermodynamic Solubility Testing.

Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Forced Degradation Protocol

This protocol exposes the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every hour), as base-catalyzed hydrolysis can be rapid.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set period (e.g., 24 hours).

-

Thermal Degradation: Store the stock solution (or solid compound) in a temperature-controlled oven (e.g., 80 °C) for a set period (e.g., 48 hours).

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines).

-

-

Sample Quenching & Analysis: At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acid/base samples. Dilute all samples to a final target concentration and analyze immediately using a developed stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage of degradation and identify the relative retention times of any major degradation products.

Data Presentation: Forced Degradation Study

Results should clearly indicate the compound's lability under different stress conditions.

| Stress Condition | Reagent/Setting | Duration & Temp. | % Assay of Parent Compound | % Degradation | Observations (e.g., Major Degradant RRTs) |

| Control (Unstressed) | None | 0 hours, RT | 100% | 0% | No degradants |

| Acid Hydrolysis | 0.1 M HCl | 24h, 60 °C | Record Result | Record Result | Record Result |

| Base Hydrolysis | 0.1 M NaOH | 8h, RT | Record Result | Record Result | Record Result |

| Oxidation | 3% H₂O₂ | 24h, RT | Record Result | Record Result | Record Result |

| Thermal | Solid State | 48h, 80 °C | Record Result | Record Result | Record Result |

| Photolytic | ICH Q1B | N/A | Record Result | Record Result | Record Result |

Workflow for Forced Degradation Study

Caption: General Workflow for a Forced Degradation (Stability) Study.

Theoretical and Computational Studies of 4-(Pivalamido)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational-based approaches to understanding 4-(pivalamido)nicotinic acid, a novel derivative of nicotinic acid (Vitamin B3). While experimental data on this specific molecule is not publicly available, this document extrapolates from the well-established knowledge of nicotinic acid and related compounds to propose a framework for its study. This guide outlines potential synthetic routes, hypothesized biological activities based on known signaling pathways of nicotinic acid, and a structured workflow for its comprehensive evaluation. The content is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction

Nicotinic acid, a form of vitamin B3, is a well-characterized molecule with essential roles in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] At pharmacological doses, nicotinic acid is known for its lipid-modifying effects, primarily its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[2] These effects are mediated, in part, through the activation of the G protein-coupled receptor, hydroxycarboxylic acid receptor 2 (HCA2).[3]

The derivatization of nicotinic acid is a strategy to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. The introduction of a pivalamido group at the 4-position of the pyridine ring is hypothesized to alter its polarity, metabolic stability, and receptor-binding affinity. This guide explores the theoretical underpinnings and a proposed computational and experimental pathway to characterize 4-(pivalamido)nicotinic acid.

Physicochemical Properties: A Comparative Overview

To anticipate the properties of 4-(pivalamido)nicotinic acid, a comparison with its constituent moieties, nicotinic acid and pivalic acid, is instructive. The following table summarizes key quantitative data for these parent molecules.

| Property | Nicotinic Acid | Pivalic Acid | 4-(Pivalamido)nicotinic Acid (Predicted) |

| Molecular Formula | C₆H₅NO₂ | C₅H₁₀O₂ | C₁₁H₁₄N₂O₃ |

| Molar Mass ( g/mol ) | 123.11[4][5] | 102.13 | 222.24 |

| pKa | 4.85 (carboxyl group)[4] | 5.03 | Carboxyl pKa likely similar to nicotinic acid, but may be slightly altered by the electron-donating nature of the amide group. |

| LogP | 0.36 | 1.47 | Expected to be higher than nicotinic acid due to the lipophilic pivaloyl group. |

| Water Solubility | 18 g/L[4] | 21 g/L | Likely lower than nicotinic acid due to increased lipophilicity. |

| Melting Point (°C) | 237[4] | 35 | Expected to be a solid at room temperature with a melting point influenced by both moieties. |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 4-(pivalamido)nicotinic acid involves the acylation of 4-aminonicotinic acid with pivaloyl chloride. The following is a detailed, albeit theoretical, experimental protocol.

Synthesis of 4-(Pivalamido)nicotinic Acid

Reaction: Acylation of 4-aminonicotinic acid with pivaloyl chloride.

Materials:

-

4-Aminonicotinic acid

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminonicotinic acid (1 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (2 equivalents) to the suspension and stir at room temperature until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activity and Signaling Pathway

The biological activity of 4-(pivalamido)nicotinic acid is likely to be related to that of nicotinic acid, primarily through interaction with the HCA2 receptor. The pivaloyl group may influence the potency, selectivity, and pharmacokinetic properties of the molecule.

Proposed Mechanism of Action

It is hypothesized that 4-(pivalamido)nicotinic acid will act as an agonist at the HCA2 receptor, which is predominantly expressed on adipocytes. Activation of this Gi-coupled receptor is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and the release of free fatty acids into the circulation.[3]

The following diagram illustrates the proposed signaling pathway.

Proposed Experimental and Computational Workflow

A systematic approach is necessary to fully characterize 4-(pivalamido)nicotinic acid. The following workflow outlines a logical progression from initial synthesis to preclinical evaluation.

Detailed Methodologies for Key Experiments

-

Computational Modeling (DFT and Docking):

-

Density Functional Theory (DFT): The 3D structure of 4-(pivalamido)nicotinic acid will be optimized using DFT calculations (e.g., with B3LYP functional and a 6-31G* basis set) to determine its stable conformation and electronic properties (e.g., electrostatic potential, HOMO-LUMO energies).

-

Molecular Docking: The optimized structure will be docked into the crystal structure of the HCA2 receptor to predict its binding mode and affinity. This will help in understanding the structure-activity relationship.

-

-

In Vitro Receptor Binding Assay:

-

Objective: To determine the binding affinity of 4-(pivalamido)nicotinic acid to the HCA2 receptor.

-

Method: A radioligand binding assay will be performed using membranes from cells overexpressing the HCA2 receptor and a known radiolabeled ligand (e.g., [³H]-nicotinic acid). The ability of increasing concentrations of 4-(pivalamido)nicotinic acid to displace the radioligand will be measured to calculate its inhibitory constant (Ki).

-

-

cAMP Assay:

-

Objective: To measure the functional activity of 4-(pivalamido)nicotinic acid as an agonist or antagonist of the HCA2 receptor.

-

Method: A cell-based assay using a stable cell line expressing the HCA2 receptor will be employed. Cells will be stimulated with forskolin to induce cAMP production, and then treated with varying concentrations of 4-(pivalamido)nicotinic acid. The intracellular cAMP levels will be quantified using a commercially available ELISA kit to determine the EC50 or IC50 of the compound.

-

Conclusion

This technical guide provides a theoretical and computational framework for the investigation of 4-(pivalamido)nicotinic acid. By leveraging the extensive knowledge of its parent compound, nicotinic acid, we have proposed a plausible synthetic route, hypothesized its biological mechanism of action, and outlined a comprehensive workflow for its evaluation. This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring novel derivatives of nicotinic acid. The systematic approach detailed herein will facilitate a thorough understanding of the potential of 4-(pivalamido)nicotinic acid as a therapeutic agent.

References

- 1. Vitamin B3 - Wikipedia [en.wikipedia.org]

- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid (GSK2830371) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid, also known as GSK2830371, is a potent and selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) and p53 signaling pathways.[3] By inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins in these pathways, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] These application notes provide detailed protocols for utilizing GSK2830371 in common cell-based assays to investigate its biological activity.

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] In response to cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated, leading to the transcription of target genes that control cell cycle arrest and apoptosis. Wip1, a transcriptional target of p53, creates a negative feedback loop by dephosphorylating and inactivating key components of the DNA damage response pathway, including p53 itself at Ser15, checkpoint kinase 2 (Chk2) at Thr68, and ataxia-telangiectasia mutated (ATM) at Ser1981.[1][2][4] By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, resulting in sustained activation of the p53 pathway, increased levels of p21, and ultimately, anti-proliferative effects in cancer cells with functional p53.[5]

Data Presentation

The following table summarizes the reported in vitro activity of GSK2830371 in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |

| MCF7 | Breast Carcinoma | Growth Inhibition | GI50 | 2.65 µM (± 0.54) | [5] |

| RBE | Liver Adenocarcinoma | Growth Inhibition (in combination with HDM201) | GI50 | Two-fold decrease with GSK2830371 | [6] |

| SK-Hep-1 | Liver Adenocarcinoma | Growth Inhibition (in combination with HDM201) | GI50 | Two-fold decrease with GSK2830371 | [6] |

| RBE | Liver Adenocarcinoma | Cytotoxicity (in combination with HDM201) | IC50 | Four-fold decrease with GSK2830371 | [6] |

| SK-Hep-1 | Liver Adenocarcinoma | Cytotoxicity (in combination with HDM201) | IC50 | Four-fold decrease with GSK2830371 | [6] |

| Wip1 (cell-free) | N/A | Phosphatase Inhibition | IC50 | 6 nM | [1][5] |

| Phospho-p38 MAPK (cell-free) | N/A | Dephosphorylation Inhibition | IC50 | 13 nM | [5] |

Experimental Protocols

General Guidelines

-

Compound Handling: GSK2830371 is soluble in DMSO at 92 mg/mL (199.55 mM).[1] Prepare a concentrated stock solution in anhydrous DMSO and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. To avoid issues with solubility, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).

-

Cell Lines: The selection of cell lines is critical. GSK2830371 is most effective in cell lines with wild-type TP53.[1] Recommended cell lines for observing significant activity include MCF7 (breast cancer), DOHH2 (lymphoma), and various neuroblastoma cell lines with wild-type p53.[1][2] In some contexts, like in combination with other drugs, it has been tested in cell lines such as RBE and SK-Hep-1 (liver adenocarcinoma).[6]

-

Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) in all experiments. A positive control (e.g., a known p53 activator like doxorubicin) can also be beneficial.

Protocol 1: Cell Proliferation/Viability Assay (CCK-8)

This protocol is for assessing the effect of GSK2830371 on cell proliferation and viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Selected cancer cell line (e.g., MCF7)

-

Complete cell culture medium

-

96-well cell culture plates

-

GSK2830371 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2830371 in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.[5]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK2830371 or vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[6]

-

-

CCK-8 Assay:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the GSK2830371 concentration to determine the GI50 value.

-

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of Wip1 substrates, such as p53 and Chk2, following treatment with GSK2830371.

Materials:

-

Selected cancer cell line (e.g., MCF7)

-

6-well cell culture plates

-

GSK2830371 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of GSK2830371 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6 or 24 hours).[6][7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

-

Protocol 3: Clonogenic Survival Assay

This assay determines the long-term effect of GSK2830371 on the ability of single cells to form colonies.

Materials:

-

Selected cancer cell line (e.g., RBE, SK-Hep-1)

-

6-well cell culture plates

-

GSK2830371 stock solution (in DMSO)

-

Complete cell culture medium

-

Fixation solution (e.g., methanol:acetic acid 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low, predetermined number of cells (e.g., 200-800 cells/well) into 6-well plates.[6] The optimal seeding density should be determined empirically for each cell line.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of GSK2830371 for a defined period (e.g., 72 hours).[6]

-

-

Colony Formation:

-

After the treatment period, carefully remove the medium containing the compound.

-

Wash the cells gently with PBS and add fresh, drug-free complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies (defined as ≥50 cells) are formed in the control wells.

-

-

Fixation and Staining:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies by adding the fixation solution for 10-15 minutes.

-

Remove the fixation solution and stain the colonies with 0.5% crystal violet for 10-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (PE of treated cells / PE of control cells)

-

-

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

experimental protocol for N-acylation of 4-aminopyridine-3-carboxylic acid

An experimental protocol for the N-acylation of 4-aminopyridine-3-carboxylic acid is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology, including a three-step synthetic strategy involving protection of the carboxylic acid, N-acylation, and subsequent deprotection.

Application Notes

N-acylated derivatives of 4-aminopyridine-3-carboxylic acid are valuable compounds in medicinal chemistry and drug discovery. The introduction of an acyl group to the amino function of this scaffold can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile. This protocol outlines a reliable method to achieve N-acylation, which can be adapted for the synthesis of a diverse library of compounds for screening and lead optimization.

The primary challenge in the direct N-acylation of 4-aminopyridine-3-carboxylic acid is the presence of two nucleophilic/reactive sites: the amino group and the carboxylic acid group. To achieve selective acylation of the amino group, a protection strategy is employed. The carboxylic acid is first converted to an ester, a common protecting group, to prevent its interference in the subsequent acylation step. Following the successful N-acylation of the amino group, the ester is hydrolyzed to regenerate the carboxylic acid, yielding the desired final product.

Experimental Workflow

The overall experimental workflow is a three-step process:

-

Protection of the Carboxylic Acid: The carboxylic acid functionality is protected as a methyl ester via Fischer esterification.

-

N-Acylation of the Amino Group: The amino group of the methyl 4-aminopyridine-3-carboxylate intermediate is acylated using an appropriate acylating agent.

-

Deprotection of the Carboxylic Acid: The methyl ester is hydrolyzed to yield the final N-acylated 4-aminopyridine-3-carboxylic acid.

Caption: Overall workflow for the N-acylation of 4-aminopyridine-3-carboxylic acid.

Data Presentation: N-Acylation of Methyl 4-aminopyridine-3-carboxylate

The following table summarizes typical reaction conditions for the N-acylation step (Step 2) with various acylating agents. The yields are based on analogous reactions reported in the literature for aminopyridines and may vary for this specific substrate.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | 85-95 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | 0 to RT | 3-6 | 80-90 |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | RT | 12-16 | 90-98 |

| Propionic Anhydride | Triethylamine | Dichloromethane (DCM) | RT | 12-16 | 88-95 |

| HATU / Carboxylic Acid | DIPEA | Dimethylformamide (DMF) | RT | 6-12 | 75-90 |

Experimental Protocols

Materials and Equipment:

-

4-aminopyridine-3-carboxylic acid

-

Methanol, anhydrous

-

Sulfuric acid, concentrated

-

Sodium bicarbonate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine, anhydrous

-

Acyl chloride (e.g., acetyl chloride)

-

Sodium hydroxide

-

Hydrochloric acid, concentrated

-

Round-bottom flasks, magnetic stirrer, reflux condenser, ice bath, separation funnel, rotary evaporator, pH paper, standard glassware for organic synthesis.

Step 1: Protection of the Carboxylic Acid (Fischer Esterification)

This protocol describes the conversion of 4-aminopyridine-3-carboxylic acid to its methyl ester.

Procedure:

-

Suspend 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminopyridine-3-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: N-Acylation of Methyl 4-aminopyridine-3-carboxylate

This protocol provides a general method for the N-acylation of the amino group using an acid chloride.[1]

Procedure:

-

Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15-25 mL per gram) in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous triethylamine (1.2-1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

-

Stir for an additional 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separation funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure methyl 4-(acylamino)pyridine-3-carboxylate.

Step 3: Deprotection of the Carboxylic Acid (Ester Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the final N-acylated carboxylic acid.

Procedure:

-

Dissolve the methyl 4-(acylamino)pyridine-3-carboxylate (1.0 eq) in a mixture of methanol or THF and water.

-

Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, or until TLC analysis shows the disappearance of the starting material.

-

Remove the organic solvent (methanol or THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.[2] A precipitate should form.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final N-acyl-4-aminopyridine-3-carboxylic acid.

-

If the product remains dissolved, saturate the aqueous layer with sodium chloride and extract with a suitable organic solvent such as ethyl acetate.[2] Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

References

Application Notes and Protocols for 4-(Pivalamido)nicotinic Acid Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pivalamido)nicotinic acid is a derivative of nicotinic acid (niacin), a molecule known for its various biological activities. Nicotinic acid and its analogues have been shown to interact with a range of enzymes, making them interesting candidates for drug discovery and development.[1][2][3][4] This document provides a detailed protocol for setting up an enzyme inhibition assay to characterize the inhibitory potential of 4-(pivalamido)nicotinic acid against a representative enzyme, Cytochrome P450 2D6 (CYP2D6). Nicotinic acid itself has been demonstrated to inhibit CYP2D6.[1][5]

The protocol described here is a general framework that can be adapted for other enzymes. It is designed for a 96-well plate format, suitable for medium to high-throughput screening, and utilizes a fluorescent probe for monitoring enzyme activity.

Principle of the Assay

This enzyme inhibition assay is based on the principle of measuring the residual activity of an enzyme in the presence of a potential inhibitor. The activity of CYP2D6 is determined by monitoring the metabolism of a specific fluorogenic substrate, which is converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By adding varying concentrations of 4-(pivalamido)nicotinic acid to the reaction, the extent of inhibition can be quantified by measuring the decrease in the rate of fluorescence generation. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Purpose |

| 4-(pivalamido)nicotinic acid | Test Inhibitor | |

| Recombinant Human CYP2D6 | Enzyme | |

| CYP2D6 Substrate (e.g., AMMC) | Fluorogenic Substrate | |

| NADPH Regeneration System | Cofactor for CYP activity | |

| Potassium Phosphate Buffer (pH 7.4) | Assay Buffer | |

| Dimethyl Sulfoxide (DMSO) | Solvent for Compounds | |

| Known CYP2D6 Inhibitor (e.g., Quinidine) | Positive Control | |

| 96-well black, flat-bottom plates | Assay Plate | |

| Fluorescence Microplate Reader | Data Acquisition | |

| Multichannel Pipettes | Liquid Handling |

Experimental Protocols

Preparation of Solutions

Stock Solutions:

-

4-(pivalamido)nicotinic acid: Prepare a 10 mM stock solution in 100% DMSO.

-

Positive Control (Quinidine): Prepare a 1 mM stock solution in 100% DMSO.

-

CYP2D6 Substrate (AMMC): Prepare a 1 mM stock solution in DMSO.

Working Solutions (Prepare fresh on the day of the experiment):

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

CYP2D6 Enzyme Solution: Dilute the recombinant CYP2D6 enzyme in assay buffer to the desired working concentration. The final concentration should be determined based on preliminary enzyme activity assays to ensure a linear reaction rate.

-

Substrate Solution: Dilute the stock solution of the CYP2D6 substrate in assay buffer to the desired final concentration.

-

NADPH Regeneration System: Prepare according to the manufacturer's instructions in assay buffer.

Assay Procedure

The following protocol is for a single 96-well plate.

-

Compound Dilution:

-